Product packaging for 2-(2-Phenylpropan-2-yl)cyclopentan-1-one(Cat. No.:CAS No. 77152-13-7)

2-(2-Phenylpropan-2-yl)cyclopentan-1-one

Cat. No.: B14452475
CAS No.: 77152-13-7
M. Wt: 202.29 g/mol
InChI Key: AYWKPAUBTOZQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylpropan-2-yl)cyclopentan-1-one is a functionalized cyclopentane derivative of interest in advanced synthetic organic chemistry. This compound features a cyclopentanone ring, a versatile scaffold in medicinal and natural product chemistry, substituted with a 2-phenylpropan-2-yl group. While the specific biological profile of this compound is not fully elucidated, its structure positions it as a valuable intermediate for methodological development. Trisubstituted cyclopentane cores, like the one in this molecule, are recognized as key structural motifs in the synthesis of complex natural products with significant pharmaceutical properties . For instance, such cyclopentane frameworks are pivotal in the asymmetric synthesis of the cyclopentan[c]pyran core found in iridoid natural products and nepetalactone derivatives . These classes of compounds, accessible through sophisticated domino and multicomponent reactions, have demonstrated a range of bioactive properties in research settings, including sedative, analgesic, and anti-inflammatory effects . Researchers may utilize this compound as a building block or model compound in the development of new asymmetric synthetic routes, studies on stereoselectivity, and the exploration of structure-activity relationships. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O B14452475 2-(2-Phenylpropan-2-yl)cyclopentan-1-one CAS No. 77152-13-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77152-13-7

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-(2-phenylpropan-2-yl)cyclopentan-1-one

InChI

InChI=1S/C14H18O/c1-14(2,11-7-4-3-5-8-11)12-9-6-10-13(12)15/h3-5,7-8,12H,6,9-10H2,1-2H3

InChI Key

AYWKPAUBTOZQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCC1=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Phenylpropan 2 Yl Cyclopentan 1 One

Strategies for Constructing the Substituted Cyclopentanone (B42830) Core

The formation of a highly functionalized cyclopentanone ring is a foundational challenge in organic synthesis. Various advanced strategies have been developed to assemble this versatile carbocyclic motif.

Cyclization Reactions in the Formation of Highly Functionalized Cyclopentanones

Intramolecular cyclization reactions are powerful tools for forging cyclic systems. Among these, cascade or domino reactions are particularly efficient, as they allow for the construction of complex molecular architectures from simple precursors in a single operational step.

One prominent strategy is the organocatalytic double Michael addition. nih.govacs.org This approach can generate multiple contiguous stereocenters with high enantioselectivity. For instance, the reaction of α,β-unsaturated aldehydes with a β-keto ester, catalyzed by a chiral secondary amine like O-TMS-protected diphenylprolinol, proceeds through a cascade sequence to afford densely substituted cyclopentanones. acs.orgacs.org This process involves the initial Michael addition of the keto ester to the activated aldehyde, followed by an intramolecular Michael addition of the resulting enamine to an electron-deficient olefin unit. acs.org

Another elegant approach involves a multicatalytic cascade sequence combining a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.gov This one-pot formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes yields highly functionalized cyclopentanones efficiently and with high enantioselectivity. nih.gov

Catalyst/MethodReactantsKey FeaturesRef.
O-TMS-diphenylprolinolα,β-Unsaturated aldehyde, β-Keto esterForms four contiguous stereocenters in one step with high enantioselectivity. acs.org
Secondary Amine / NHC1,3-Dicarbonyl, α,β-Unsaturated aldehydeMulticatalytic formal [3+2] reaction; one-pot synthesis. nih.gov
Organo-SOMO CatalysisUnsaturated AldehydesIntramolecular asymmetric cyclization via selective oxidation of chiral enamines. researchgate.net

Ring-Opening/Rearrangement Approaches to Five-Membered Cyclic Ketones

Ring-opening and rearrangement reactions provide alternative pathways to cyclopentanone cores, often from more readily available cyclic precursors. These methods leverage strain release or thermodynamically driven skeletal reorganizations.

The Favorskii rearrangement is a classic method for ring contraction. wikipedia.org When applied to cyclic α-halo ketones, such as 2-chlorocyclohexanone, treatment with a base like sodium ethoxide leads to the formation of a cyclopentanecarboxylate (B8599756) ester. scienceinfo.comadichemistry.com The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgadichemistry.com This strategy effectively transforms a six-membered ring into a five-membered one. scienceinfo.com

The Nazarov cyclization offers another powerful route, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.org Modern variants of this reaction have expanded its scope and utility. For example, copper(II)-mediated Nazarov cyclization can be followed by a Wagner-Meerwein rearrangement sequence to generate highly functionalized cyclopentenones, including those with adjacent quaternary centers. nih.govnih.gov

Ring-opening of strained systems like cyclopropanes also serves as a viable entry to cyclopentanoids. baranlab.orgchempedia.info Oxidative radical ring-opening of cyclopropane (B1198618) derivatives, for instance, can initiate a cascade that results in the formation of functionalized five-membered rings. nih.gov

Rearrangement TypeStarting MaterialKey ReagentsOutcomeRef.
Favorskii Rearrangementα-Halo cyclohexanone (B45756)Base (e.g., NaOEt)Cyclopentane (B165970) carboxylate wikipedia.orgadichemistry.com
Nazarov CyclizationDivinyl ketoneLewis or Brønsted AcidCyclopentenone wikipedia.orgorganic-chemistry.org
Nazarov/Wagner-MeerweinDivinyl ketoneCopper(II) complexesHighly functionalized cyclopentenone nih.gov
Radical Ring-OpeningCyclopropane derivativesRadical initiator/oxidantFunctionalized cyclopentane nih.gov

Enantioselective Catalysis in Cyclopentanone Ring Formation

Achieving stereocontrol during the formation of the cyclopentanone ring is crucial for the synthesis of chiral molecules. Enantioselective catalysis, using either metal complexes or small organic molecules (organocatalysis), has emerged as a dominant strategy.

As mentioned previously, organocatalytic double Michael additions using chiral prolinol derivatives can produce polysubstituted cyclopentanones with excellent enantioselectivity (up to >99% ee). acs.orgacs.org Similarly, the combination of chiral secondary amines and N-heterocyclic carbenes in cascade reactions provides access to functionalized cyclopentanones with high enantiomeric excess. nih.gov

The asymmetric Nazarov cyclization has also been a subject of intense research. wikipedia.org The use of strong and confined chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), has enabled the catalytic asymmetric cyclization of simple divinyl ketones with excellent enantioselectivity (e.g., 97:3 er). acs.org These catalysts are believed to induce a reactive conformation in the substrate that promotes highly stereoselective ring closure. acs.org Other approaches have utilized chiral Lewis acids or chiral auxiliaries to control the torquoselectivity of the conrotatory 4π-electrocyclization. wikipedia.orgorganic-chemistry.org

Stereocontrolled Installation of the 2-Phenylpropan-2-yl Moiety

The introduction of the 2-phenylpropan-2-yl (or cumyl) group establishes an all-carbon quaternary stereocenter, a significant synthetic challenge due to steric hindrance. semanticscholar.org

Alkylation and Arylation Reactions for the Quaternary Carbon Center

Creating quaternary carbons often relies on the alkylation or arylation of an enolate or its equivalent. Enantioselective palladium-catalyzed allylic alkylation reactions have been successfully used to form quaternary stereocenters adjacent to ketone carbonyls. nih.gov These methods have been applied in the synthesis of complex natural products.

A powerful strategy for creating α,α-disubstituted carbonyl compounds involves the stereocontrolled alkylation of enolates derived from substrates bearing a chiral auxiliary. This approach allows for the diastereoselective introduction of alkyl groups. Intramolecular Stetter reactions catalyzed by chiral NHCs can also be employed to construct 2,2-disubstituted cyclopentanones. nih.gov

For the specific synthesis of α-aryl-α-alkylcyclopentanones, methods like the palladium-catalyzed reaction of an enone with an aryl bromide have been developed. nih.gov More recently, domino processes involving arynes have been shown to achieve double α-arylations on cycloalkanones, generating a quaternary center in a single flask. nih.gov

MethodSubstrateReagentsKey FeatureRef.
Pd-Catalyzed Allylic AlkylationKetone EnolateAllylic Electrophile, Pd-catalystForms α-quaternary center nih.gov
Intramolecular Stetter ReactionEnone AldehydeChiral NHC catalystForms 2,2-disubstituted cyclopentanone nih.gov
Aryne Domino Processα-Thiolate CycloalkanoneAryne PrecursorDouble α-arylation to form quaternary center nih.gov

Carbonyl Addition Chemistry in the Formation of Branched Phenylalkyl Groups

Carbonyl addition reactions provide a direct route for forming carbon-carbon bonds. The installation of the 2-phenylpropan-2-yl group can be envisioned through the conjugate addition of a corresponding nucleophile to a cyclopentenone acceptor.

Organocuprates are well-known for their ability to perform 1,4-conjugate additions to α,β-unsaturated ketones. masterorganicchemistry.com The addition of a cumyl-based organocuprate, generated from the corresponding Grignard or organolithium reagent, to cyclopentenone would directly establish the desired C-C bond at the β-position. While the conjugate addition of tertiary alkyl groups can be challenging, copper-catalyzed methods have been developed for the addition of various alkyl and aryl zinc reagents to cyclic enones, affording products with all-carbon quaternary stereocenters. organic-chemistry.org

Alternatively, a Grignard reagent like (2-phenylpropan-2-yl)magnesium bromide can add directly to the carbonyl group (a 1,2-addition) of a cyclopentanone. masterorganicchemistry.com This would form a tertiary alcohol, which would then require a subsequent oxidation step to regenerate the ketone. This two-step sequence is a fundamental and reliable method for constructing such linkages.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. The α-arylation of ketones, in particular, has been extensively studied and offers a direct route to compounds like 2-(2-phenylpropan-2-yl)cyclopentan-1-one. nih.gov

Palladium-catalyzed α-arylation is a prominent method in this context. The general mechanism involves the formation of a palladium-enolate complex, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the α-aryl ketone. nih.gov However, the direct arylation of cyclopentanones can be challenging due to competitive side reactions such as self-aldol condensation and multiple arylations. lookchem.com

To address these challenges, cooperative catalysis systems have been developed. For instance, palladium/enamine cooperative catalysis has been shown to be effective for the mono-α-C-H arylation of cyclopentanones with aryl bromides. This approach is scalable and demonstrates broad functional-group tolerance. lookchem.com

For the synthesis of this compound, a key challenge lies in the use of a tertiary electrophile, such as 2-bromo-2-phenylpropane (cumyl bromide). Palladium-catalyzed coupling reactions with tertiary electrophiles can be sluggish and prone to elimination side reactions. The choice of ligand is critical in overcoming these hurdles. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Below is a data table summarizing representative conditions for palladium-catalyzed α-arylation of ketones, which could be adapted for the synthesis of the target molecule.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Potential Applicability for Tertiary Electrophiles
Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene80-110High
Pd₂(dba)₃XPhosK₃PO₄Dioxane100-120Moderate to High
[Pd(cinnamyl)Cl]₂cataCXium ALiN(SiMe₃)₂THF25-60Moderate

This table is a compilation of general conditions found in the literature for α-arylation of ketones and represents a starting point for optimization for the specific target molecule.

Convergent Synthesis Approaches to this compound

Convergent synthesis is a strategy that involves the independent synthesis of two or more fragments of a target molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis, especially for complex molecules.

A convergent approach to this compound would involve the preparation of a cyclopentanone precursor and a 2-phenylpropan-2-yl (cumyl) building block, followed by their strategic coupling.

One plausible strategy involves the generation of a cyclopentanone enolate or its equivalent, which then acts as a nucleophile to attack an electrophilic cumyl species.

Cyclopentanone Precursor: Cyclopentanone itself can be used, and its enolate can be generated using a strong base like lithium diisopropylamide (LDA). The regioselectivity of enolate formation is not an issue for cyclopentanone.

Phenylpropane Building Block: A suitable electrophilic cumyl building block would be 2-bromo-2-phenylpropane or 2-chloro-2-phenylpropane. These can be prepared from cumene (B47948) through radical halogenation.

The key coupling step would be the SN2 alkylation of the cyclopentanone enolate with the cumyl halide. chemistrysteps.com However, as previously mentioned, the use of a tertiary electrophile presents a significant challenge due to the high propensity for E2 elimination, which would lead to the formation of α-methylstyrene.

To favor the desired substitution reaction, careful optimization of reaction conditions is necessary. This includes the choice of the counterion of the enolate (e.g., lithium, sodium, or potassium), the solvent, and the reaction temperature. Low temperatures are generally favored to suppress elimination.

An alternative convergent strategy could involve the use of organometallic reagents. For example, a cumyl organometallic reagent, such as cumyl lithium or a cumyl Grignard reagent, could be coupled with an α-functionalized cyclopentanone, such as 2-bromocyclopentanone. However, this approach can be complicated by side reactions such as enolization of the starting ketone and addition to the carbonyl group.

Tandem and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient and atom-economical approach to the synthesis of complex molecules. nih.gov

A hypothetical domino sequence could involve the reaction of a suitable Michael acceptor derived from cyclopentanone with a nucleophile that can introduce the cumyl group. For instance, a K-enolate mediated domino Michael-Michael reaction has been shown to be effective for the synthesis of functionalized cyclohexanone derivatives containing an all-carbon quaternary center. nih.gov

Another potential approach involves the use of arynes in a domino process to generate quaternary carbons in cycloalkanones. This method involves the reaction of α-thiolate cycloalkanones with two equivalents of an aryne precursor. nih.gov Although this would lead to a diarylated product, modifications of this methodology could potentially be explored for the introduction of a tertiary alkyl group.

The development of a specific domino reaction for the synthesis of this compound would require significant research and optimization, but the principles of domino chemistry offer a powerful avenue for the efficient construction of this challenging molecular architecture.

Purification and Isolation Techniques in Advanced Organic Synthesis

The purification and isolation of the target compound, this compound, from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.

Chromatography:

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of organic compounds. For α-aryl ketones, reverse-phase HPLC is often employed. sielc.com The choice of the stationary phase (e.g., C18) and the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is crucial for achieving good separation. sielc.com For chiral separations of related α-aryl ketones, specialized chiral stationary phases can be utilized.

Flash column chromatography is a more common and scalable method for routine purification in a synthesis laboratory. A silica (B1680970) gel stationary phase is typically used, with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to elute the compounds from the column. Careful monitoring of the fractions using thin-layer chromatography (TLC) is essential to collect the pure product.

Recrystallization:

If the synthesized this compound is a solid at room temperature, recrystallization can be a highly effective method for purification. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities remain in the mother liquor.

Distillation:

If the target compound is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure (vacuum distillation) can be used for purification. This method is effective for separating compounds with different boiling points.

The choice of purification method may also involve a combination of these techniques. For example, an initial purification by flash column chromatography may be followed by recrystallization or distillation to obtain the final product in high purity. The purity of the isolated compound should be assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

Stereochemical Control and Analysis in 2 2 Phenylpropan 2 Yl Cyclopentan 1 One Synthesis and Transformations

Chirality Considerations in the Cyclopentanone (B42830) Ring and the 2-Phenylpropan-2-yl Moiety

The molecular structure of 2-(2-phenylpropan-2-yl)cyclopentan-1-one possesses distinct stereochemical features. The primary source of chirality arises from the cyclopentanone ring. The carbon atom at the 2-position (C2), which is bonded to the carbonyl group, a hydrogen atom, two different carbon atoms within the ring (C1 and C3), and the bulky 2-phenylpropan-2-yl substituent, is a stereogenic center. Consequently, the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-(2-phenylpropan-2-yl)cyclopentan-1-one and (S)-2-(2-phenylpropan-2-yl)cyclopentan-1-one.

In contrast, the 2-phenylpropan-2-yl (or cumyl) moiety itself is achiral. The central carbon atom of this group is quaternary and bonded to two identical methyl groups and a phenyl group, meaning it does not meet the criteria for a chiral center. However, its significant steric bulk plays a crucial role in the stereochemical behavior of the entire molecule.

The cyclopentanone ring is not planar and typically adopts a flexible conformation, such as an "envelope" or "twist" form, to minimize torsional and angle strain. thieme-connect.de The large 2-phenylpropan-2-yl substituent is expected to preferentially occupy a quasi-equatorial position to reduce steric hindrance, influencing the conformational equilibrium of the ring. This conformational preference is a key factor in diastereoselective reactions where a new stereocenter is introduced elsewhere on the ring.

Diastereoselective and Enantioselective Synthetic Strategies

The synthesis of this compound in an enantiomerically pure form requires sophisticated asymmetric strategies. These methods are designed to selectively produce one enantiomer over the other, a critical requirement in fields like pharmaceutical development where enantiomers can have different biological activities. mdpi.com General approaches for creating chiral cyclopentanones are well-established and can be adapted for this specific target. acs.orgnih.gov

Asymmetric Catalysis in Directed Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for establishing the chiral center at the C2 position with high enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product.

One prominent method is the organocatalytic Michael addition to 2-cyclopentenone. In a hypothetical synthesis, a nucleophile derived from cumene (B47948) could be added to 2-cyclopentenone in the presence of a chiral secondary amine catalyst, such as an O-TMS-protected diphenylprolinol. nih.gov The catalyst forms a transient chiral iminium ion with the cyclopentenone, which effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome. nih.govnih.gov

Another approach involves transition-metal catalysis . For instance, a rhodium(I) complex bearing a chiral ligand can catalyze the 1,4-conjugate addition of an arylboronic acid to 2-cyclopentenone. acs.org By carefully selecting the chiral ligand, high levels of asymmetric induction can be achieved. acs.org The table below summarizes representative catalytic systems that could be adapted for the synthesis of the target compound, based on results with analogous substrates.

Catalytic SystemReaction TypeSubstrate AnalogueEnantiomeric Excess (ee)Reference
O-TMS-diphenylprolinolMichael Additionα,β-Unsaturated AldehydesUp to 99% nih.gov
Rh(I) / Chiral Diene LigandConjugate AdditionArylboronic AcidsUp to 99% acs.org
N-Heterocyclic Carbene (NHC)Intramolecular Benzoin (B196080)1,3-Dicarbonyls & EnalsUp to 99% nih.govacs.org
Chiral Brønsted AcidAza-Piancatelli RearrangementFurylcarbinols & AnilinesUp to 98% acs.org

Chiral Auxiliary and Ligand-Controlled Transformations

The use of chiral auxiliaries is a classic and reliable method for stereocontrol in synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. wikipedia.orgblogspot.com After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, one could envision a strategy starting from a cyclopentanone derivative bearing a chiral auxiliary, such as one derived from (R,R)- or (S,S)-pseudoephedrine. wikipedia.org Deprotonation would form a chiral enolate. The bulky auxiliary would then sterically block one face of the enolate, forcing an incoming electrophile (e.g., a cumyl halide) to attack from the less hindered face, thus achieving a diastereoselective alkylation. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target molecule. Evans oxazolidinones are another class of widely used auxiliaries that function via a similar principle of steric shielding. blogspot.com

Ligand-controlled transformations are conceptually similar, where a chiral ligand coordinates to a metal center to create a chiral environment that influences the reaction's stereoselectivity. rsc.org Unlike auxiliaries, these ligands are part of the catalyst and are not covalently bonded to the substrate. The design of chiral ligands is a major area of research, with binaphthyl derivatives and N,N'-dioxides being prominent examples used in a wide array of asymmetric transformations. acs.orgrsc.org

Chiral Auxiliary/Ligand TypeTypical ApplicationMechanism of ControlReference
Evans OxazolidinonesAsymmetric Alkylation, Aldol (B89426) ReactionsSteric shielding of one enolate face blogspot.com
Pseudoephedrine AmidesAsymmetric AlkylationChelation control and steric hindrance wikipedia.org
Menthol DerivativesDiastereomer SeparationFormation of separable diastereomeric esters acs.org
Chiral N,N'-Dioxide LigandsMetal-Catalyzed ReactionsFormation of a rigid chiral metal complex rsc.org

Determination of Absolute and Relative Stereochemistry

Once a chiral synthesis is complete, it is essential to determine the stereochemical outcome, including the relative and absolute configuration of the product(s). A variety of analytical techniques are available for this purpose.

Chiroptical Methods (e.g., Optical Rotation)

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Optical rotation is the most fundamental of these techniques. An enantiomerically pure sample of this compound will rotate the plane of polarized light, and its enantiomer will rotate the light by an equal magnitude in the opposite direction. The specific rotation, [α]D, is a characteristic physical property. While the sign of rotation (+ or -) can distinguish between enantiomers, it does not directly reveal the absolute (R/S) configuration without comparison to a known standard or complex theoretical calculations. acs.org

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are more powerful techniques. ECD measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis region. For ketones like cyclopentanone, the n→π* electronic transition of the carbonyl group is particularly sensitive to the chiral environment. The "octant rule" for ketones can be used to predict the sign of the resulting Cotton effect in the ECD spectrum, which can then be correlated to the absolute configuration of the substituents on the ring. thieme-connect.de Comparing experimentally measured ECD or VCD spectra with those predicted by density functional theory (DFT) calculations is a modern and reliable method for assigning absolute configuration. acs.org

Advanced Spectroscopic Techniques for Stereoisomer Differentiation (e.g., NOESY, COSY-NMR)

While this compound has only one stereocenter and thus no diastereomers, advanced NMR techniques are indispensable for determining the relative stereochemistry in more complex molecules with multiple chiral centers.

Correlation Spectroscopy (COSY) is a 2D NMR experiment that identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). libretexts.orgcolumbia.edu A cross-peak in a COSY spectrum indicates that the two protons are J-coupled, allowing for the mapping of the proton connectivity network within the molecule. longdom.org This is fundamental for assigning signals in the ¹H NMR spectrum but provides indirect information about stereochemistry through the magnitude of coupling constants.

Nuclear Overhauser Effect Spectroscopy (NOESY) is the premier NMR method for determining stereochemistry. libretexts.org Unlike COSY, NOESY detects correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. huji.ac.il This through-space interaction is known as the Nuclear Overhauser Effect (NOE). nanalysis.com For differentiating diastereomers, NOESY is invaluable. For example, in a hypothetical 2,5-disubstituted cyclopentanone, a NOESY experiment would show a cross-peak between the protons at C2 and C5 if they are on the same face of the ring (cis isomer), whereas this correlation would be absent for the trans isomer, where the protons are far apart. huji.ac.ilresearchgate.net

NMR TechniqueInformation ProvidedApplication in Stereochemical AnalysisReference
COSYThrough-bond H-H correlations (J-coupling)Establishes proton connectivity; dihedral angles can be inferred from coupling constants. columbia.edulongdom.org
NOESYThrough-space H-H correlations (&lt; 5 Å)Directly determines relative stereochemistry by identifying protons that are spatially proximate. libretexts.orghuji.ac.il

X-ray Crystallography for Conclusive Stereochemical Assignment

The unambiguous determination of the absolute and relative stereochemistry of complex molecules is a cornerstone of chemical synthesis and analysis. For chiral compounds such as this compound, which possesses a stereogenic center at the C2 position of the cyclopentanone ring, X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. While spectroscopic techniques like NMR can provide valuable information about relative stereochemistry, X-ray crystallography offers a direct visualization of the molecular structure, thereby providing conclusive stereochemical assignment.

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is dependent on the arrangement of electrons, and therefore atoms, within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise spatial coordinates of each atom.

In the context of this compound, a successful crystallographic analysis would unequivocally establish the configuration at the C2 stereocenter as either (R) or (S). Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, offering invaluable insights into the molecule's solid-state conformation. This is particularly crucial for understanding the influence of the bulky 2-phenylpropan-2-yl substituent on the geometry of the cyclopentanone ring.

For derivatives of this compound, particularly those formed through stereoselective transformations, X-ray crystallography serves as an indispensable tool for verifying the stereochemical outcome of the reaction. For instance, if a diastereoselective reduction of the carbonyl group were performed, X-ray analysis of the resulting alcohol could confirm the relative stereochemistry of the newly formed stereocenter in relation to the existing one at C2.

While no specific crystallographic data for this compound is publicly available, the principles of the technique are well-established through the study of analogous substituted cyclopentanones and other chiral molecules. The data obtained from such an analysis would be presented in a standardized format, including crystallographic parameters as detailed in the table below.

ParameterDescriptionExample Value
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.Monoclinic
Space GroupThe space group provides a more detailed description of the symmetry elements within the crystal.P21/c
Unit Cell Dimensions (Å, °)The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).a = 10.123, b = 5.432, c = 12.789, β = 98.76°
ZThe number of molecules per unit cell.4
Calculated Density (g/cm³)The density of the crystal calculated from the crystallographic data.1.150
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.045

Conformational Analysis and Dynamic Stereochemistry Studies

The five-membered ring of cyclopentane (B165970) and its derivatives is not planar. To alleviate torsional strain that would be present in a planar conformation, the ring puckers into non-planar conformations. For substituted cyclopentanones like this compound, the conformational landscape is of significant interest as it dictates the molecule's reactivity and physical properties. The two most common puckered conformations for a cyclopentane ring are the "envelope" and "half-chair" (or "twist") conformations.

In the envelope conformation , four of the carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation , three adjacent atoms are coplanar, with the other two atoms displaced on opposite sides of this plane. These conformations are typically in rapid equilibrium at room temperature, and the presence of substituents will influence the energy of these conformers and thus their relative populations.

The bulky 2-phenylpropan-2-yl group at the C2 position of this compound is expected to have a profound impact on the conformational equilibrium of the cyclopentanone ring. Due to steric hindrance, the substituent will preferentially occupy a pseudo-equatorial position to minimize unfavorable steric interactions with the adjacent carbonyl group and the hydrogen atoms on the ring. This preference will likely favor certain envelope or half-chair conformations over others.

Computational modeling, utilizing methods such as Density Functional Theory (DFT), can provide valuable insights into the relative energies of the different possible conformations. Such studies can predict the most stable conformer and the energy barriers for interconversion between different puckered forms.

The dynamic nature of the stereochemistry of this compound also extends to the potential for restricted rotation around the C2-C(phenylpropyl) bond. The steric bulk of both the cyclopentanone ring and the phenyl and methyl groups on the quaternary carbon of the substituent may lead to a significant energy barrier for this rotation, potentially giving rise to atropisomerism if the barrier is high enough to allow for the isolation of distinct rotational isomers at room temperature. However, for a substituent of this nature, it is more likely that rotation is rapid on the NMR timescale at ambient temperatures.

Variable-temperature NMR (VT-NMR) spectroscopy is a powerful experimental technique for studying such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where conformational interconversion and bond rotation are rapid, time-averaged signals are observed. As the temperature is lowered, these processes slow down, and at a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers or rotamers may become distinct. From an analysis of the line shapes and coalescence temperature, the energy barriers for these dynamic processes can be calculated.

The table below summarizes the key aspects of the conformational analysis and dynamic stereochemistry of a substituted cyclopentanone like this compound.

Conformational FeatureDescriptionExpected Influence of the 2-(2-Phenylpropan-2-yl) Substituent
Ring PuckerThe cyclopentanone ring adopts non-planar envelope or half-chair conformations to minimize torsional strain.The bulky substituent will favor conformations where it occupies a pseudo-equatorial position to reduce steric strain.
Conformational EquilibriumA rapid equilibrium exists between different envelope and half-chair conformers.The equilibrium will be shifted towards the most sterically favorable conformer(s).
Bond RotationRotation around the single bond connecting the substituent to the cyclopentanone ring.Steric hindrance may lead to a barrier to rotation, which could be studied by VT-NMR.
Dynamic NMR EffectsChanges in NMR spectra as a function of temperature due to the slowing of conformational changes or bond rotation.Coalescence of signals at lower temperatures could allow for the determination of energy barriers.

Computational and Theoretical Chemistry Studies of 2 2 Phenylpropan 2 Yl Cyclopentan 1 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) are powerful tools for assessing the structural and spectral properties of organic compounds. reddit.com For 2-(2-phenylpropan-2-yl)cyclopentan-1-one, these calculations can elucidate the distribution of electrons and identify regions susceptible to chemical attack.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. In a typical ketone, the oxygen atom of the carbonyl group would be an area of high negative potential (electronegative), making it a likely site for protonation or interaction with electrophiles.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in comparing the reactivity of the molecule with other related compounds. reddit.com

Table 1: Illustrative Calculated Electronic Properties for this compound (Note: The following data are hypothetical and serve as an example of typical results from QM calculations.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
Electronegativity (χ)3.85 eVMeasures the molecule's ability to attract electrons.
Chemical Hardness (η)2.65 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)2.79 eVQuantifies the electrophilic nature of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM calculations provide information on a static molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. scienceopen.com MD simulations model the movement of atoms and molecules, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govpagepress.org

For this compound, MD simulations can reveal the preferred conformations of the five-membered cyclopentanone (B42830) ring, which typically adopts non-planar shapes like the "envelope" or "twist" conformations to relieve ring strain. The simulations would also explore the rotational freedom around the single bond connecting the bulky 2-phenylpropan-2-yl group to the ring. This analysis is crucial as the spatial orientation of this substituent can significantly influence the molecule's reactivity by sterically hindering access to the carbonyl group.

By placing the molecule in a simulated box of solvent (e.g., water or ethanol), MD can also be used to study intermolecular interactions. nih.gov This includes analyzing the formation and lifetime of hydrogen bonds between the carbonyl oxygen and solvent molecules. Understanding these interactions is vital for predicting the molecule's behavior in solution. The results of these simulations can be summarized by identifying the most stable conformers and their relative populations. wustl.edu

Table 2: Hypothetical Conformational States and Relative Energies (Note: Data is for illustrative purposes.)

ConformerDihedral Angle (C-C-C-C on ring)Phenylpropyl Group OrientationRelative Energy (kcal/mol)Population (%)
A (Envelope)~25°Axial-like0.0065
B (Twist)~35°Equatorial-like0.7530
C (Envelope)~25°Equatorial-like1.505

Density Functional Theory (DFT) in Mechanistic Elucidation and Transition State Characterization

Density Functional Theory (DFT) is a widely used computational method to investigate chemical reaction mechanisms. mdpi.combcrec.id It provides a balance between accuracy and computational cost, making it suitable for studying complex reaction pathways. For this compound, DFT can be used to model various reactions, such as enolate formation under basic conditions or the nucleophilic addition to the carbonyl group.

A DFT study would involve mapping the potential energy surface of the reaction. This process includes optimizing the geometries of the reactants, products, and any intermediates. Crucially, DFT is used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. pku.edu.cn The characterization of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. mdpi.com

The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a key parameter that determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

Table 3: Example DFT-Calculated Energy Profile for a Hypothetical Nucleophilic Addition (Note: Data is for illustrative purposes.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsKetone + Nucleophile0.00
Transition State (TS)Nucleophile attacking carbonyl carbon+15.2
ProductTetrahedral addition product-5.8

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov After obtaining an optimized molecular geometry, typically using DFT, further calculations can be performed to predict NMR and IR spectra. chemrxiv.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, the magnetic shielding tensors of each nucleus can be calculated. These values are then converted into chemical shifts (δ), usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra, helping to assign peaks in experimentally obtained spectra. mdpi.com

For Infrared (IR) spectroscopy, computational methods can calculate the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. A prominent feature in the predicted IR spectrum of this compound would be the strong absorption band corresponding to the C=O stretching vibration of the ketone group.

Table 4: Predicted Spectroscopic Data for this compound (Note: Data is hypothetical and for illustrative purposes.)

ParameterPredicted ValueTypical Experimental RangeAssignment
¹³C NMR Shift218 ppm205-220 ppmCarbonyl Carbon (C=O)
¹H NMR Shift7.2-7.4 ppm7.0-7.5 ppmAromatic Protons (Ph-H)
¹H NMR Shift1.5-2.5 ppm1.5-2.8 ppmCyclopentanone Protons (-CH₂-)
IR Frequency1740 cm⁻¹1735-1750 cm⁻¹C=O Stretch (in a five-membered ring)

In Silico Design of Novel Analogues and Derivatives

The insights gained from computational studies on the parent molecule can be leveraged for the in silico design of new analogues with tailored properties. jhas-bwu.com This process involves making systematic structural modifications to the molecule within the computer and then recalculating its properties to predict the outcome of these changes. mdpi.com

For this compound, novel analogues could be designed to modulate its reactivity, stability, or electronic properties. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring would be expected to alter the molecule's HOMO-LUMO gap and its susceptibility to nucleophilic or electrophilic attack. Modifications to the cyclopentanone ring, such as introducing heteroatoms or additional substituents, could be explored to change the conformational preferences and steric environment around the reactive carbonyl center. This computational pre-screening can prioritize which derivatives would be most promising to synthesize and test experimentally, saving significant time and resources. nih.gov

Table 5: In Silico Design of Analogues and Predicted Property Changes (Note: Data is for illustrative purposes.)

Analogue ModificationPredicted Change in PropertyRationale
Add -NO₂ group to phenyl ringDecrease in LUMO energyElectron-withdrawing group increases electrophilicity of the molecule.
Add -OCH₃ group to phenyl ringIncrease in HOMO energyElectron-donating group increases nucleophilicity of the phenyl ring.
Replace C3 of cyclopentanone with OxygenAltered ring conformation and polarityIntroduction of a heteroatom changes ring strain and electronic distribution.
Replace methyl groups with ethyl groupsIncreased steric hindranceLarger alkyl groups can further restrict access to the carbonyl group.

Advanced Analytical Methodologies for Comprehensive Characterization of 2 2 Phenylpropan 2 Yl Cyclopentan 1 One

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions (isobars).

For 2-(2-Phenylpropan-2-yl)cyclopentan-1-one, with a chemical formula of C₁₄H₁₈O, the theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and oxygen. This high-precision mass measurement allows for the confident assignment of the molecular formula, as very few combinations of elements will fit the measured mass within a narrow tolerance window (typically in the parts-per-million range). This technique is foundational for confirming the elemental composition before proceeding to more detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed elucidation of molecular structure. It provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal distinct signals for each unique proton environment.

Aromatic Protons: The protons on the phenyl group would typically appear as a multiplet in the downfield region (approximately 7.0-7.5 ppm).

Cyclopentanone (B42830) Protons: The protons on the five-membered ring would produce complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm) due to their diastereotopic nature and coupling with adjacent protons.

Methyl Protons: The two methyl groups of the propan-2-yl moiety are equivalent and would give rise to a sharp singlet in the upfield region (approximately 1.0-1.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

Carbonyl Carbon: A characteristic signal for the ketone's carbonyl carbon would be observed far downfield (typically >200 ppm).

Aromatic Carbons: Signals for the six carbons of the phenyl ring would appear in the 120-150 ppm range.

Aliphatic Carbons: The carbons of the cyclopentanone ring and the propan-2-yl group would be found in the upfield region of the spectrum.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms.

COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC: Correlates each proton signal with the carbon signal to which it is directly attached.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the cyclopentanone ring, typically found around 1740-1750 cm⁻¹. Other key absorbances would include:

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the carbonyl group shows a weak Raman signal, the aromatic ring vibrations often produce strong signals, making it a useful technique for confirming the presence of the phenyl group.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which acts as a detector. The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for positive identification by comparing it to spectral libraries. This method is highly effective for determining the purity of this compound and for identifying any volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.govnih.govajprd.comeuropeanpharmaceuticalreview.com It is particularly useful for compounds that are non-volatile or thermally unstable. nih.gov The compound is first separated on an LC column (commonly a reversed-phase C18 column) before being introduced into the mass spectrometer. ijpqa.com LC-MS is a cornerstone of modern analytical chemistry, providing both qualitative and quantitative information about the components of a mixture. ajprd.com

Method Development and Validation for Complex Mixture Analysis

To ensure reliable and accurate results, any chromatographic method must be properly developed and validated. ijpda.org Method development involves optimizing various parameters to achieve the desired separation. ijpda.org

Key Development Parameters:

Column: Selection of the appropriate stationary phase (e.g., C18, C8) and column dimensions.

Mobile Phase: Optimizing the solvent composition (e.g., acetonitrile (B52724)/water, methanol/water) and pH to achieve good resolution and peak shape. ijpqa.comscirp.org

Flow Rate: Adjusting the flow rate to balance analysis time and separation efficiency. scirp.orgmdpi.com

Detection: Setting the appropriate wavelength for UV detection or optimizing parameters for mass spectrometry. ijpqa.com

Once developed, the method must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) to demonstrate its suitability for the intended purpose. ijpda.orgmdpi.com

Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. ijpqa.commdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpqa.commdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The table below summarizes typical validation parameters for a chromatographic method.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity Proportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness to the true value.Recovery between 98-102%
Precision (Repeatability) Agreement between multiple measurements.Relative Standard Deviation (RSD) ≤ 2%
LOD Lowest detectable concentration.Signal-to-Noise Ratio of 3:1
LOQ Lowest quantifiable concentration.Signal-to-Noise Ratio of 10:1
Robustness Insensitivity to small method variations.RSD ≤ 2% for varied parameters

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is a critical analytical step in the synthesis and characterization of chiral molecules such as this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as a primary and powerful technique for the separation and quantification of enantiomers. phenomenex.com This methodology relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. phenomenex.com

The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. The selection of an appropriate CSP and mobile phase is crucial for achieving optimal enantiomeric resolution. phenomenex.com For α-aryl ketones, a class of compounds to which this compound belongs, polysaccharide-based and cyclofructan-based CSPs have demonstrated broad applicability. phenomenex.comnih.gov

Detailed Research Findings

While specific chiral separation methods for this compound are not extensively documented in publicly available literature, methodologies developed for structurally similar α-aryl ketones provide a strong basis for method development. Research on the enantiomeric separation of 21 α-aryl ketones using cyclofructan-based CSPs highlighted the effectiveness of these columns under normal phase HPLC and SFC conditions. nih.gov In these studies, baseline separation was achieved for the majority of the compounds, with resolution values reaching up to 4.0. nih.gov

The composition of the mobile phase plays a significant role in the separation efficiency. Typically, normal phase eluents such as mixtures of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) are employed. nih.gov The addition of small amounts of additives, such as diethylamine (B46881) (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP. For α-aryl ketones, it has been noted that even trace amounts of a basic modifier can potentially cause on-column enantiomerization, a factor that must be carefully controlled. nih.gov

The development of a successful chiral separation method involves screening various CSPs and mobile phase compositions to identify the optimal conditions. The following data tables present hypothetical yet representative chromatographic conditions and results for the enantiomeric separation of this compound, based on established methods for analogous compounds. nih.govnih.govresearchgate.net

Table 1: Hypothetical HPLC Method Parameters for Chiral Separation of this compound

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Chiralpak® AD-H, 5 µm, 4.6 x 150 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Under these conditions, the two enantiomers of this compound would be expected to be well-resolved. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Table 2: Expected Chromatographic Results and Performance Data

ParameterValue
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Separation Factor (α) 1.20
Resolution (Rs) 2.1
Limit of Detection (LOD) 0.35 µg/mL
Limit of Quantitation (LOQ) 1.15 µg/mL

The separation factor (α) is a measure of the relative retention of the two enantiomers, while the resolution (Rs) indicates the degree of separation between the two peaks. A resolution value greater than 1.5 is generally considered to represent baseline separation, which is essential for accurate quantification and the determination of enantiomeric excess. researchgate.net The development and validation of such a chiral HPLC method are indispensable for the quality control and stereochemical analysis of this compound. nih.gov

Exploration of Derivatives and Analogues of 2 2 Phenylpropan 2 Yl Cyclopentan 1 One for Structure Reactivity and Structure Property Relationships

Systematic Modification of the Cyclopentanone (B42830) Ring

Substituent Effects on Reactivity and Selectivity in Organic Transformations

The introduction of substituents onto the cyclopentanone ring of 2-(2-phenylpropan-2-yl)cyclopentan-1-one can significantly alter its chemical reactivity and the stereochemical outcome of its reactions. The position and electronic nature of these substituents dictate their influence.

Theoretical studies on substituted cyclopentanones have shown that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have a destabilizing effect on the ketone form, with the exception of strongly electron-releasing groups like the amino group. researchgate.net For instance, groups like nitro (NO₂) and trifluoromethyl (CF₃) act as strong EWGs, while hydroxyl (OH) and amino (NH₂) groups behave as EDGs. researchgate.net

The reactivity of the α-carbon to the carbonyl group is particularly sensitive to these electronic effects. In reactions such as enolate formation and subsequent alkylation or aldol (B89426) reactions, the acidity of the α-protons is a key factor. libretexts.orgjackwestin.com The presence of an EWG on the cyclopentanone ring would be expected to increase the acidity of the remaining α-proton (at the C5 position), facilitating enolate formation. Conversely, an EDG would decrease its acidity.

The stereoselectivity of reactions involving the carbonyl group is also highly dependent on the steric and electronic nature of ring substituents. In nucleophilic additions to the carbonyl, existing stereocenters on the ring can direct the incoming nucleophile to a specific face of the molecule. The conformation of the cyclopentanone ring, which can be influenced by substituents, plays a crucial role in determining the accessibility of each face to the attacking reagent. rsc.org For example, a bulky substituent at a particular position may favor a conformation that exposes one face of the carbonyl group, leading to high diastereoselectivity.

Table 1: Predicted Effects of Cyclopentanone Ring Substituents on the Reactivity of this compound

Substituent (at C3)Electronic EffectPredicted Effect on α-Proton Acidity (at C5)Predicted Impact on Nucleophilic Addition at Carbonyl
-NO₂Electron-WithdrawingIncreaseMay decrease reactivity due to inductive withdrawal
-CH₃Electron-DonatingDecreaseMay slightly increase reactivity due to inductive donation
-OHElectron-Donating (Resonance) / Withdrawing (Inductive)Minor changeCan influence reactivity via hydrogen bonding
-BrElectron-Withdrawing (Inductive) / Donating (Resonance)IncreaseDecrease reactivity

Ring Size Variation and its Impact on Chemical Behavior

Varying the size of the cycloalkanone ring from a five-membered (cyclopentanone) to a six-membered (cyclohexanone) or seven-membered (cycloheptanone) ring introduces significant changes in ring strain and conformational flexibility, which in turn affect the chemical behavior of the molecule.

Studies on cyclic 2-nitroalkanones have demonstrated that ring size influences keto-enol tautomerism. For instance, the enol content of 2-nitrocycloalkanones was found to decrease in the order of ring size: 6 > 7 > 11 > 12 > 15 in cyclohexane. nih.gov This suggests that a hypothetical 2-(2-phenylpropan-2-yl)cyclohexanone might exhibit a different enol content compared to its cyclopentanone counterpart, which would affect its reactivity in reactions proceeding through the enol or enolate intermediate. The acidity of the keto tautomers also does not show a simple correlation with ring size. nih.gov

The reactivity of the carbonyl group itself is also sensitive to ring size. The ideal bond angle for an sp²-hybridized carbonyl carbon is 120°. In cyclopentanone, the internal bond angles are close to 108°, leading to angle strain. In cyclohexanone (B45756), the chair conformation allows for bond angles closer to the ideal tetrahedral angle of 109.5°, but the carbonyl group flattens this part of the ring. The transition state for nucleophilic addition to the carbonyl involves a change in hybridization from sp² to sp³, which has an ideal bond angle of 109.5°. This change can be more or less favorable depending on the initial strain of the ring.

Table 2: Comparison of Properties Based on Cycloalkanone Ring Size

PropertyCyclopentanone RingCyclohexanone RingCycloheptanone Ring
Ring StrainModerate angle and torsional strainLow strain (chair conformation)Increased torsional and transannular strain
Carbonyl ReactivityGenerally highGenerally lower than cyclopentanoneReactivity can be complex due to multiple conformations
EnolizationReadily forms enolatesReadily forms enolatesEnolization can be influenced by conformation

Diversification of the Phenylpropane Moiety

The 2-phenylpropan-2-yl (cumyl) group is a significant contributor to the steric and electronic properties of the parent molecule. Modifications to this moiety, either on the aromatic ring or the alkyl chain, provide another avenue for tuning the compound's reactivity.

Aromatic Ring Substitutions and their Electronic Effects on Reactivity

The phenyl ring of the cumyl group can be substituted with various functional groups, which will exert electronic effects on the benzylic position and the molecule as a whole. These effects are transmitted through induction and resonance. libretexts.orglumenlearning.com

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups (-CH₃) increase the electron density of the aromatic ring. This can stabilize any potential positive charge that develops at the benzylic carbon during a reaction, for example, in an S_N1-type process involving the cumyl group. msu.edu An EDG would also make the aromatic ring itself more susceptible to electrophilic aromatic substitution. lumenlearning.com

Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring. libretexts.org This would destabilize a benzylic carbocation and make the aromatic ring less reactive towards electrophiles. lumenlearning.com Studies on α-(o-alkylphenyl)acetophenones have shown that para-substituents on the α-aryl ring can influence the stereoselectivity and quantum yield of photochemical cyclization reactions, highlighting the significant role of these electronic effects. nih.gov

Table 3: Predicted Electronic Effects of Aromatic Ring Substituents on the Reactivity of the 2-(2-Phenylpropan-2-yl) Moiety

Substituent (at para-position)Hammett Parameter (σ_p)Electronic EffectPredicted Effect on Benzylic Carbocation StabilityPredicted Reactivity of Aromatic Ring to Electrophilic Attack
-OCH₃-0.27Electron-DonatingIncreasedIncreased
-CH₃-0.17Electron-DonatingIncreasedIncreased
-H0.00NeutralBaselineBaseline
-Cl+0.23Electron-WithdrawingDecreasedDecreased
-NO₂+0.78Electron-WithdrawingDecreasedDecreased

Alkyl Chain Modifications and Steric Hindrance Effects

The tertiary nature of the benzylic carbon in the 2-phenylpropan-2-yl group, along with the two methyl groups, creates significant steric hindrance around the α-position of the cyclopentanone ring. Modifying the alkyl chain can either increase or decrease this steric bulk, thereby influencing the accessibility of the carbonyl group and the α-protons to reagents.

Replacing one or both of the methyl groups with smaller hydrogen atoms (to give a 2-phenylethyl or 2-phenylpropyl group) would reduce steric hindrance. This would likely make the carbonyl carbon more accessible to nucleophilic attack and could also influence the conformational preferences of the substituent, affecting the stereochemical outcome of reactions.

Conversely, replacing the methyl groups with larger alkyl groups, such as ethyl or isopropyl, would increase steric hindrance. This would further shield the carbonyl group and could disfavor reactions that require attack at this position. Increased steric bulk can also influence the regioselectivity of enolate formation, potentially favoring deprotonation at the less hindered C5 position of the cyclopentanone ring. In base-induced rearrangements of N-alkyl arylsulfonamides, the size of the N-alkyl group was found to be a critical factor, with larger groups favoring rearrangement over cyclization due to steric hindrance. nih.gov

Synthesis and Characterization of Novel Hybrid Structures Incorporating the Core Motif

The this compound scaffold can serve as a building block for the synthesis of more complex, hybrid molecules. This approach involves chemically linking the core motif to other pharmacologically or materially relevant structures to create new entities with potentially novel properties.

One possible strategy involves utilizing the reactivity of the carbonyl group. For example, a condensation reaction with a suitable amine could lead to the formation of an enamine or imine, which could then be incorporated into a larger heterocyclic system. The Claisen-Schmidt reaction, an aldol condensation of a ketone with an aryl aldehyde, could be employed to attach a substituted aromatic group at the α-position (C5) via an α,β-unsaturated system. jackwestin.com

Another approach would be to first functionalize either the cyclopentanone ring or the phenyl ring of the core motif, and then use this functional group as a handle for coupling to another molecule. For instance, nitration of the phenyl ring followed by reduction to an amine would provide a site for amide bond formation, linking the core structure to a carboxylic acid-containing molecule. The synthesis of cyclopentane-fused anthraquinone (B42736) derivatives as potential antitumor agents showcases how a cyclopentane (B165970) ring can be integrated into a larger, bioactive framework. nih.gov

The characterization of such novel hybrid structures would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of key functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. For crystalline compounds, X-ray crystallography would provide definitive structural elucidation.

Establishment of Quantitative Structure-Reactivity Correlation Models

The fundamental principle of a QSRR model is to formulate a mathematical equation that correlates the variation in the reactivity of a series of compounds with the changes in their molecular descriptors. wikipedia.org These descriptors can be broadly categorized as electronic, steric, and hydrophobic. hufocw.orgucsb.edu

For the purpose of this illustrative model, let us consider a hypothetical reaction: the base-catalyzed enolization of a series of this compound derivatives. The reactivity endpoint (k_rel) will be the relative rate constant of this reaction. A set of hypothetical derivatives can be proposed with substituents on the phenyl ring, as these modifications are synthetically accessible and can induce significant changes in the electronic and hydrophobic properties of the molecule.

The following molecular descriptors could be considered for the QSRR model:

Hammett's electronic parameter (σ): This descriptor quantifies the electron-donating or electron-withdrawing nature of a substituent on the phenyl ring. It is expected to influence the acidity of the α-proton and thus the rate of enolization.

Hansch-Fujita's hydrophobicity parameter (π): This parameter accounts for the hydrophobicity of the substituent. It can affect the solvation of the molecule and its interaction with the reaction medium.

Molar Refractivity (MR): This descriptor is related to the volume of the substituent and its polarizability. It serves as a measure of the steric bulk of the substituent. ucsb.edu

A hypothetical dataset for a series of para-substituted derivatives of this compound is presented in the interactive table below. The reactivity data (log(k_rel)) is hypothetical and serves to illustrate the development of a QSRR model.

Compound IDSubstituent (X)log(k_rel)σπMR
1 -H0.000.000.001.03
2 -CH30.15-0.170.565.65
3 -OCH30.25-0.27-0.027.87
4 -Cl-0.200.230.716.03
5 -NO2-0.500.78-0.287.36

Using multiple linear regression analysis on the hypothetical data, a QSRR equation can be formulated. A plausible hypothetical equation could be:

log(k_rel) = -0.85σ + 0.12π - 0.05MR + 0.08

Interpretation of the Hypothetical QSRR Model:

The negative coefficient for σ (-0.85) suggests that electron-withdrawing groups (positive σ values) decrease the rate of enolization, while electron-donating groups (negative σ values) increase the rate. This is counterintuitive for a base-catalyzed enolization where stabilization of the enolate by electron-withdrawing groups would be expected to increase the rate. This highlights the importance of real experimental data, as unexpected trends can reveal deeper mechanistic insights.

The positive coefficient for π (0.12) indicates that more hydrophobic substituents slightly increase the reaction rate.

The small negative coefficient for MR (-0.05) suggests that the steric bulk of the substituent has a minor, negative impact on the reaction rate.

It is imperative to emphasize that this QSRR model is purely illustrative. A robust and validated model would require the synthesis of a diverse set of derivatives, experimental determination of their reactivity, and calculation of a wide range of molecular descriptors. jocpr.com Statistical validation of the model, including parameters like the correlation coefficient (R²), cross-validation (q²), and standard deviation, would be essential to ensure its predictive power. sapub.org

Potential Academic and Research Applications of 2 2 Phenylpropan 2 Yl Cyclopentan 1 One and Its Analogues

Utility as Chiral Building Blocks in Asymmetric Synthesis

Chiral cyclopentanone (B42830) derivatives are pivotal synthons in the field of asymmetric synthesis, serving as versatile starting materials for the enantioselective construction of complex molecular architectures. The presence of a stereocenter at the C2 position, adjacent to the carbonyl group in 2-(2-phenylpropan-2-yl)cyclopentan-1-one, allows for diastereoselective transformations, making it a potentially valuable chiral building block.

The enantioselective synthesis of 2-aryl cycloalkanones has been achieved through methods such as scandium-catalyzed carbon insertion into the corresponding lower homologue. figshare.com This highlights the feasibility of obtaining enantiomerically pure 2-aryl cyclopentanones, which can then be used to control the stereochemistry of subsequent reactions. The strategic placement of the bulky 2-phenylpropan-2-yl group can influence the facial selectivity of nucleophilic additions to the carbonyl group or reactions at the α-position, thereby directing the formation of new stereocenters with high precision.

Furthermore, chiral cyclopentenones, which can be derived from cyclopentanone precursors, are important intermediates in the synthesis of a variety of bioactive molecules. acs.org The ability to introduce chirality at an early stage using a building block like this compound is a key strategy in modern organic synthesis for achieving high levels of stereocontrol in the final target molecule. nih.govresearchgate.net The development of novel asymmetric approaches to key synthetic building blocks, such as cis-1,2-disubstituted five-membered ring derivatives, demonstrates the ongoing importance of chiral cyclopentanoids in the synthesis of natural products like isoprostanes, jasmonates, and clavulones. nih.govresearchgate.net

Precursors for the Synthesis of Complex Organic Molecules and Natural Product Frameworks

The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast array of natural products and biologically active compounds. Consequently, substituted cyclopentanones like this compound and its analogues are attractive precursors for the total synthesis of these complex molecules. nih.gov

The strategic functionalization of the cyclopentanone core allows for the construction of intricate molecular frameworks. For instance, 2-aryl cycloalkanones have been utilized as key intermediates in the synthesis of various natural products. Their chemical versatility enables a range of transformations, including ring expansions, annulations, and the introduction of diverse functional groups, to build up the target molecular structure.

The development of methods for the synthesis of fused heterocyclic systems from cyclopentanone derivatives further expands their utility as precursors. unica.itresearchgate.net These fused systems are often core structures in medicinally important compounds. The ability to start with a pre-functionalized and stereochemically defined cyclopentanone can significantly streamline the synthetic route to complex natural products and their analogues, facilitating the exploration of their biological activities. nih.gov

Investigation in Combinatorial Chemistry and High-Throughput Synthesis Methodologies

Combinatorial chemistry and high-throughput synthesis are powerful tools in modern drug discovery and materials science, enabling the rapid generation and screening of large libraries of compounds to identify molecules with desired properties. stanford.edunih.govnih.gov The cyclopentanone scaffold is a valuable core structure for the design of such libraries due to its conformational rigidity and the ability to introduce diverse substituents at multiple positions.

2-(2-Phenylpropan-2-yl)cyclopentan-one and its analogues can serve as key building blocks for the combinatorial synthesis of compound libraries. By varying the substituents on the phenyl ring or modifying the alkyl group at the C2 position, a vast number of structurally diverse molecules can be generated. These libraries can then be screened in high-throughput assays to identify hits for various biological targets or materials with specific functionalities. researchgate.netcolorado.edu

The development of solid-phase and solution-phase combinatorial synthesis methods has made the generation of large and diverse chemical libraries more efficient. routledge.com The incorporation of cyclopentanone derivatives into these synthetic workflows can lead to the discovery of novel therapeutic agents and functional materials. For example, cyclopentanone-containing compounds have been investigated for their potential anticancer activity, and high-throughput screening of combinatorial libraries based on this scaffold could accelerate the identification of potent drug candidates. researchgate.netnih.gov

Exploratory Applications in Materials Science Research

The unique chemical and physical properties of cyclopentanone derivatives also make them interesting candidates for applications in materials science. Their incorporation into polymeric structures or their use as building blocks for functional molecular materials can lead to the development of advanced materials with tailored properties.

Cyclopentanone-containing monomers can be polymerized to create novel polymeric materials with unique characteristics. For instance, polymers containing cyclopentanone structures have been prepared through various polymerization techniques. google.com The carbonyl group within the polymer backbone or as a pendant group can influence the material's properties, such as its thermal stability, solubility, and mechanical strength. Furthermore, these carbonyl groups can serve as sites for post-polymerization modification, allowing for the fine-tuning of the material's properties or the introduction of specific functionalities.

The synthesis of functional polyolefins through the ring-opening metathesis polymerization (ROMP) of ester-functionalized cyclopentenes demonstrates the potential of cyclopentane-based monomers in creating polymers with regularly distributed functional groups. rsc.org Similarly, this compound could potentially be functionalized to create a monomer suitable for polymerization, leading to polymers with bulky, hydrophobic side chains that could impact the material's morphology and properties. The synthesis of new polymers containing cyclopropane (B1198618) groups, which can be derived from cyclopentanones, has also been explored, leading to thermoplastic products with high energy saturation. researchgate.net

Beyond polymers, cyclopentanone derivatives are being investigated for their role in the design of functional molecular materials. These materials are designed to have specific optical, electronic, or chemical properties. For example, benzylidene cyclopentanone derivatives have been developed as photoinitiators for two-photon photopolymerization, a technique used in 3D microfabrication. mdpi.comresearchgate.net The electronic properties of these molecules, which can be tuned by modifying the substituents on the aromatic rings, are crucial for their function as photoinitiators.

The rigid structure of the cyclopentanone ring, combined with the electronic characteristics of the 2-phenylpropan-2-yl group, suggests that this compound and its analogues could be explored for applications in areas such as nonlinear optics or as components of liquid crystals. By systematically modifying the molecular structure, it may be possible to design functional molecular materials with precisely controlled properties for a range of technological applications. The study of multibranched benzylidene cyclopentanone dyes with large two-photon absorption cross-sections further underscores the potential of this class of compounds in the development of advanced optical materials. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.